molecular formula C139H224N38O32S B549566 Xenin CAS No. 144092-28-4

Xenin

Cat. No.: B549566
CAS No.: 144092-28-4
M. Wt: 2971.6 g/mol
InChI Key: IDHVLSACPFUBDY-QCDLPZBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xenin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions during the synthesis .

Industrial Production Methods: In an industrial setting, this compound can be produced through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Xenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Xenin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual role in regulating both food intake and insulin secretion. This makes it a valuable target for therapeutic interventions in metabolic disorders such as diabetes and obesity. Additionally, this compound’s structural conservatism across different species highlights its evolutionary significance .

Biological Activity

Xenin is a 25-amino acid peptide hormone primarily secreted by enteroendocrine K-cells in the gastrointestinal tract. It plays a significant role in various physiological processes, particularly in glucose metabolism and appetite regulation. This article explores the biological activities of this compound, focusing on its insulinotropic effects, appetite suppression, and potential therapeutic applications in metabolic disorders such as type 2 diabetes.

Overview of this compound

This compound is co-secreted with the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) in response to food intake. Its amino acid sequence is highly conserved across species, indicating its evolutionary significance and potential therapeutic relevance. The primary functions of this compound include:

  • Insulin Secretion : Enhances insulin release from pancreatic beta cells.
  • Appetite Regulation : Suppresses appetite and modulates gastrointestinal motility.
  • Glucose Homeostasis : Aids in maintaining blood glucose levels postprandially.

Insulinotropic Effects

Research has demonstrated that this compound and its C-terminal fragments, particularly this compound 18–25, exhibit significant insulinotropic properties. In vitro studies using BRIN-BD11 cells showed that these peptides could stimulate insulin secretion in a concentration-dependent manner.

Key Findings from Research Studies

  • In Vitro Studies :
    • This compound 18–25 significantly increased insulin secretion compared to control groups (p<0.05) when tested alongside glucose concentrations of 5.6 mM .
    • The efficacy of this compound 18–25 was comparable to that of the native this compound peptide, suggesting that the C-terminal fragment retains essential biological activity .
  • In Vivo Studies :
    • Administering this compound 18–25 at a dose of 25 nmol/kg body weight alongside glucose enhanced insulin secretion and moderated blood glucose levels more effectively than glucose alone .
    • In studies involving normal mice, neither this compound 18–25 nor its derivatives affected acute feeding behavior at higher doses (500 nmol/kg), indicating a specific action on insulin secretion rather than general appetite suppression .

Appetite Suppression

This compound's role in appetite regulation has been investigated through various animal models. The peptide appears to influence satiety signaling pathways, contributing to reduced food intake.

Case Study: Appetite Regulation

  • In a study where mice were injected with this compound 18–25, cumulative food intake was significantly lower compared to controls over an 18-hour fasting period. This suggests that this compound may serve as a potential therapeutic agent for obesity management by promoting satiety .

Potential Therapeutic Applications

Given its biological activities, this compound has garnered interest as a potential treatment for metabolic disorders, particularly type 2 diabetes and obesity.

Table: Summary of Biological Activities of this compound

Activity Mechanism Evidence
Insulin SecretionStimulates pancreatic beta cellsIn vitro studies with BRIN-BD11 cells
Appetite SuppressionModulates gastrointestinal motilityAnimal studies showing reduced food intake
Glucose RegulationEnhances postprandial glucose controlIn vivo studies demonstrating improved glycemia

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVLSACPFUBDY-QCDLPZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H224N38O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162609
Record name Xenin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2971.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144092-28-4
Record name Xenin 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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